N-Ethylisonicotinamide

Description

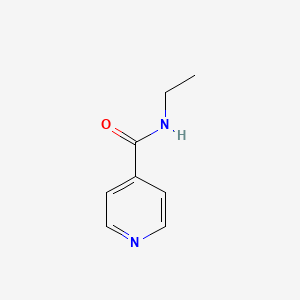

N-Ethylisonicotinamide (systematic name: N-ethylpyridine-4-carboxamide) is a derivative of isonicotinamide, where the hydrogen atom of the carboxamide group is substituted with an ethyl group. The ethyl substituent likely influences its solubility, reactivity, and biological activity compared to simpler nicotinamide derivatives.

Properties

IUPAC Name |

N-ethylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-10-8(11)7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZJHKRBAZCHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylisonicotinamide can be synthesized through the reaction of isonicotinic acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-Ethylisonicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-ethylisonicotinic acid.

Reduction: Reduction reactions can convert it to N-ethylisonicotinyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: N-Ethylisonicotinic acid.

Reduction: N-Ethylisonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethylisonicotinamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases related to the central nervous system.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Ethylisonicotinamide exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N-Ethylisonicotinamide and structurally related compounds identified in the evidence:

Key Observations :

- Substituent Complexity : this compound has a simpler structure compared to the compound in , which includes a thiophene ring and methoxyethyl group, contributing to its higher molecular weight (320.41 vs. ~150.18) .

- Solubility : The ethyl group in this compound may enhance lipophilicity compared to unsubstituted isonicotinamide. In contrast, the polar methoxyethyl group in ’s compound could improve aqueous solubility .

Biological Activity

N-Ethylisonicotinamide (NEINA) is a compound derived from nicotinamide, characterized by the addition of an ethyl group to the nitrogen atom of the isonicotinamide structure. This modification can influence its biological activity, making it a subject of interest in pharmacological research. Understanding its biological properties is crucial for potential therapeutic applications, particularly in areas such as neuroprotection, anti-inflammatory effects, and cancer treatment.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 150.18 g/mol. The structural modifications compared to nicotinamide may enhance its lipophilicity and alter its interaction with biological targets.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 150.18 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antioxidant Activity

Recent studies indicate that this compound exhibits significant antioxidant properties. This activity is essential for mitigating oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cancer.

- DPPH Assay : The antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing promising results with an IC50 value indicating effective radical scavenging ability.

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it beneficial in treating conditions characterized by chronic inflammation.

- Cytokine Inhibition : Studies have reported that NEINA reduces levels of TNF-α and IL-6 in vitro, suggesting a mechanism for its anti-inflammatory effects.

Neuroprotective Properties

The compound's neuroprotective effects have been explored in various models of neuronal injury. Its ability to enhance neuronal survival under stress conditions positions it as a candidate for treating neurodegenerative diseases.

- Cell Viability Assays : In neuronal cell line studies, NEINA improved cell viability under oxidative stress conditions induced by hydrogen peroxide.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Studies : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that NEINA significantly reduced cell proliferation with IC50 values in the micromolar range.

Table 2: Summary of Biological Activities

| Activity Type | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 indicative of scavenging |

| Anti-inflammatory | Cytokine assays | Reduced TNF-α and IL-6 |

| Neuroprotective | Cell viability assays | Increased survival under stress |

| Anticancer | Proliferation assays | Significant reduction in MCF-7 cells |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : NEINA likely neutralizes reactive oxygen species (ROS), thus preventing cellular damage.

- Inflammatory Pathway Modulation : It may inhibit signaling pathways involved in inflammation, such as NF-kB.

- Neuroprotection : By modulating neurotrophic factors and reducing apoptosis signals, NEINA supports neuronal health.

- Cancer Cell Dynamics : NEINA appears to induce apoptosis through mitochondrial pathways and disrupts cell cycle progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.